N'-cyclododecylidene-3-fluorobenzohydrazide
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Overview
Description
N’-cyclododecylidene-3-fluorobenzohydrazide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields due to its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyclododecylidene group and a fluorobenzohydrazide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-3-fluorobenzohydrazide typically involves the reaction of cyclododecanone with 3-fluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-cyclododecylidene-3-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidene-3-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the benzohydrazide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
N’-cyclododecylidene-3-fluorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic hydrazide: A related compound with similar structural features but different functional groups.
N’-(3,4-Dichlorobenzylidene)-3-fluorobenzohydrazide: Another similar compound with dichloro substitution on the benzylidene group
Uniqueness
N’-cyclododecylidene-3-fluorobenzohydrazide is unique due to its cyclododecylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H27FN2O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-3-fluorobenzamide |
InChI |
InChI=1S/C19H27FN2O/c20-17-12-10-11-16(15-17)19(23)22-21-18-13-8-6-4-2-1-3-5-7-9-14-18/h10-12,15H,1-9,13-14H2,(H,22,23) |
InChI Key |
RCPRVODVRYPSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C2=CC(=CC=C2)F)CCCCC1 |
Origin of Product |
United States |
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